molecular formula C11H6FN3 B1408979 2-(5-Fluoropyrimidin-2-yl)benzonitrile CAS No. 1637687-38-7

2-(5-Fluoropyrimidin-2-yl)benzonitrile

Katalognummer B1408979
CAS-Nummer: 1637687-38-7
Molekulargewicht: 199.18 g/mol
InChI-Schlüssel: DTSXIICPMIVSLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of “2-(5-Fluoropyrimidin-2-yl)benzonitrile” and its derivatives has been discussed in several studies . For instance, one study described the reaction of compound 16 with intermediate 6 to provide 3-(1-(3-(5-fluoropyrimidin-2-yl)benzyl)-2-oxo-1. 2-dihydropyrimidin-5-yl)benzonitrile 17, which reacted with 10 to give the target compound 18 .


Molecular Structure Analysis

The molecular structure of “2-(5-Fluoropyrimidin-2-yl)benzonitrile” consists of 11 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms.


Chemical Reactions Analysis

The chemical reactions involving “2-(5-Fluoropyrimidin-2-yl)benzonitrile” have been studied in the context of synthesizing benzamide scaffolds as potent antagonists against P2X7 receptors .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy and Genetic Implications

Research has identified genes transcriptionally activated by fluoropyrimidine treatment, such as 5-Fluorouracil (5-FU), in cancer cell lines. These genes include spermine/spermidine acetyl transferase, annexin II, thymosin-beta-10, chaperonin-10, and MAT-8, suggesting their potential as biomarkers for chemotherapy response and resistance (Maxwell et al., 2003). Additionally, genotyping for dihydropyrimidine dehydrogenase (DPYD*2A) has been proposed to individualize fluoropyrimidine therapy, improving safety and potentially reducing treatment costs (Deenen et al., 2016).

Radioligand Development for Imaging

3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile and its analogs have been identified as potent and selective metabotropic glutamate subtype 5 receptor antagonists, useful in the development of radioligands for imaging brain receptors (Tehrani et al., 2005). Such compounds, including [18F]SP203 and [18F]FPEB, have been synthesized and characterized for their potential in positron emission tomography (PET) imaging of brain receptors, providing insights into receptor function and distribution (Siméon et al., 2012).

Metabolic Pathways and Toxicity Mitigation

Fluoropyrimidines, such as 5-FU, are key in treating various cancers but are associated with toxicity. Understanding the genetic and enzymatic factors affecting 5-FU metabolism can inform strategies to mitigate these toxicities. Variations in the enzyme dihydropyrimidine dehydrogenase (DPD), responsible for 5-FU catabolism, have been linked to treatment outcomes and toxicities, highlighting the importance of genetic screening and personalized dosing strategies to improve patient safety (Meulendijks et al., 2016).

Wirkmechanismus

While the exact mechanism of action of “2-(5-Fluoropyrimidin-2-yl)benzonitrile” is not explicitly mentioned in the search results, one of its derivatives has been found to exhibit potent antiproliferative activity against hepatic carcinoma 97H cells . This derivative was found to induce G1 phase arrest, inhibit the phosphorylation of c-Met and its downstream signaling component, Akt, and also inhibit the migration of hepatic carcinoma 97H cells .

Zukünftige Richtungen

The future directions for the research and application of “2-(5-Fluoropyrimidin-2-yl)benzonitrile” could involve further exploration of its derivatives as potential antiproliferative agents . The development of effective anti-tumor drugs is an important task for medicinal chemists .

Eigenschaften

IUPAC Name

2-(5-fluoropyrimidin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3/c12-9-6-14-11(15-7-9)10-4-2-1-3-8(10)5-13/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSXIICPMIVSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoropyrimidin-2-yl)benzonitrile

Synthesis routes and methods

Procedure details

A suspension of 2-bromo-5-fluoropyrimidine (CAS number 947533-45-1; 301 mg, 1.70 mmol), potassium carbonate (705 mg, 5.10 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (62 mg, 0.085 mmol) in DMF (5 ml) was purged and evacuated with nitrogen. To this was then added (2-cyanophenyl)boronic acid (CAS number 138642-62-3; 300 mg, 2.04 mmol) and the reaction was subjected to microwave irradiation at 140° C. for 10 minutes and then at 130° C. for 35 minutes. The reaction was partitioned between ethyl acetate (50 ml) and water (50 ml) and filtered through diatomaceous earth (commercially sold under the trade mark “Celite”). The organics were washed with brine, dried over magnesium sulfate and concentrated in vacuo. The resulting residue was purified column chromatography (silica, 0-100% ethyl acetate/petrol) to afford the title compound.
Quantity
301 mg
Type
reactant
Reaction Step One
Quantity
705 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
62 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Fluoropyrimidin-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-Fluoropyrimidin-2-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(5-Fluoropyrimidin-2-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(5-Fluoropyrimidin-2-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(5-Fluoropyrimidin-2-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(5-Fluoropyrimidin-2-yl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.